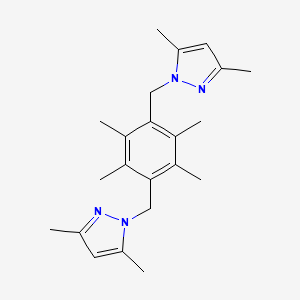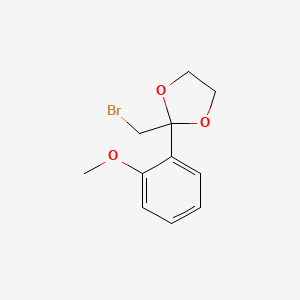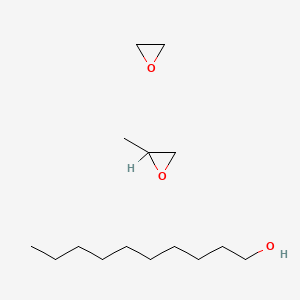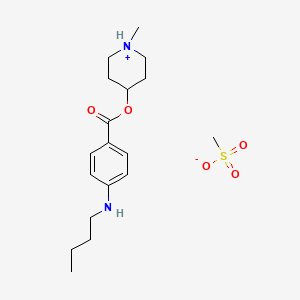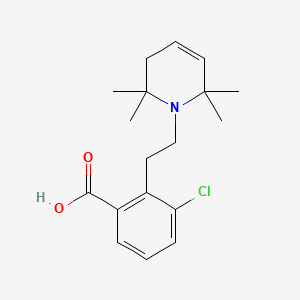
Benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester is a synthetic organic compound It is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom at the meta position and an ester linkage to a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester typically involves the esterification of m-chlorobenzoic acid with 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the ester linkage, converting it into the corresponding alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridyl group.
Reduction: Corresponding alcohols from the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural similarity to certain bioactive molecules could make it a candidate for drug development.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceuticals. Its ester linkage and pyridyl group are common motifs in many therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester linkage can be hydrolyzed in vivo, releasing the active components.
類似化合物との比較
Similar Compounds
Benzoic acid, m-chloro-, ethyl ester: Lacks the pyridyl group, making it less versatile in terms of functionalization.
Benzoic acid, p-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester: Similar structure but with a chlorine atom at the para position, potentially altering its reactivity and properties.
Uniqueness
The presence of both the m-chloro substituent and the 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester group makes this compound unique
特性
CAS番号 |
30914-43-3 |
|---|---|
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC名 |
3-chloro-2-[2-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C18H24ClNO2/c1-17(2)10-6-11-18(3,4)20(17)12-9-13-14(16(21)22)7-5-8-15(13)19/h5-8,10H,9,11-12H2,1-4H3,(H,21,22) |
InChIキー |
IMMOCISJLDODTN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=CC(N1CCC2=C(C=CC=C2Cl)C(=O)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


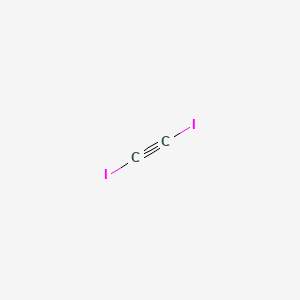
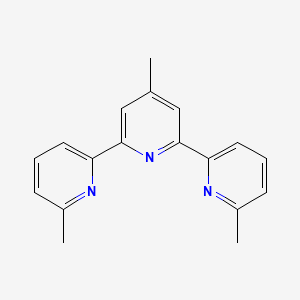
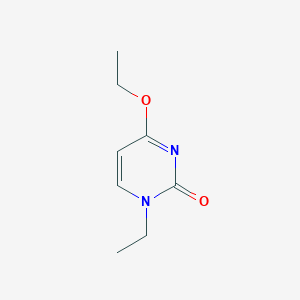
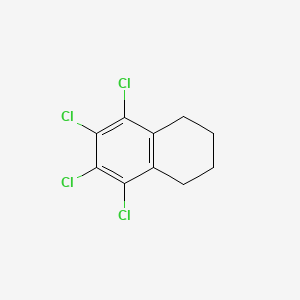

![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
